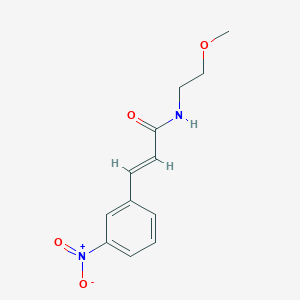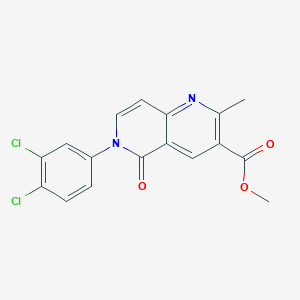
N-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2-furancarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2-furancarboxamide involves multi-step chemical reactions that result in the formation of this complex molecule. For instance, the synthesis of similar compounds has been reported through reactions involving the coupling of specific amines with carbonyl chlorides in the presence of propan-2-ol, followed by treatment with P2S5 in anhydrous toluene, and subsequent oxidation processes (Aleksandrov & El’chaninov, 2017). These steps highlight the complexity and the precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of both the 1,4-benzodioxin and furancarboxamide moieties. These structural features are crucial for the compound's reactivity and interactions with other molecules. Studies on similar structures have shown the importance of the benzodioxin and furan components in determining the compound's overall chemical behavior and potential biological activity (Bozzo et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of this compound involves various types of reactions, including electrophilic substitution and nucleophilic addition, depending on the functional groups present. Compounds with similar structures have been shown to undergo reactions like nitration, bromination, formylation, and acylation, highlighting the versatile reactivity of such molecules (Aleksandrov & El’chaninov, 2017).
作用机制
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2-furancarboxamide are cholinesterase enzymes and bacterial biofilms . Cholinesterase enzymes play a crucial role in nerve function, and bacterial biofilms are protective structures formed by bacteria.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a cholinesterase inhibitor , which means it prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing both the level and duration of action of this neurotransmitter . As an antibacterial agent, it inhibits the growth of bacterial biofilms, specifically those formed by Escherichia coli and Bacillus subtilis .
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway , which is involved in many functions including muscle movement, breathing, heart rate, and memory. By preventing the breakdown of acetylcholine, this compound enhances cholinergic transmission . The inhibition of bacterial biofilm growth disrupts the biofilm formation pathway in bacteria, impairing their ability to adhere to surfaces and protect themselves from the immune system .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels, which can enhance nerve transmission and potentially alleviate symptoms of conditions like Alzheimer’s disease . Its antibacterial action results in the inhibition of bacterial biofilm growth, making the bacteria more susceptible to immune responses and antibiotics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, factors like temperature and presence of other substances can affect its stability and efficacy .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-13(11-2-1-5-16-11)14-9-3-4-10-12(8-9)18-7-6-17-10/h3-4,8,11H,1-2,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQWKJCJBWCRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020722.png)

![2-{[4-(4-methoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B5020737.png)
![4-(3-bromo-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5020746.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5020754.png)
![3-(4-chlorophenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5020762.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5020774.png)
![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5020780.png)

![1-ethyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5020806.png)

![4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5020830.png)